

In-depth Technical Guide: Crystal Structure and Polymorphism of a Fluralaner Analogue

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Compound of Interest		
Compound Name:	Fluralaner analogue-2	
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Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Fluralaner analogue-2." The following technical guide has been developed using data for Fluralaner as a representative analogue, based on a comprehensive analysis of its known polymorphs. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the crystallographic and polymorphic characteristics of a closely related isoxazoline insecticide.

Introduction

Fluralaner is a potent isoxazoline insecticide and acaricide that acts as an antagonist of GABA-and L-glutamate-gated chloride channels in arthropods[1]. The solid-state properties of active pharmaceutical ingredients (APIs), such as crystal structure and polymorphism, are critical for their development, as they influence solubility, stability, bioavailability, and manufacturability. This guide provides a detailed examination of the crystal structure and polymorphism of Fluralaner, presenting it as a model for understanding its analogues. Three polymorphic forms —Form I, Form II, and Form III—have been identified and are characterized herein[2][3].

Crystal Structure and Polymorphism

The crystallographic data for the three known polymorphs of Fluralaner are summarized in the tables below. These forms exhibit distinct crystal systems, space groups, and unit cell parameters, leading to differences in their physical properties.



A summary of the key crystallographic data for Fluralaner polymorphs is presented in Table 1. This data was obtained from single-crystal X-ray diffraction studies[2][4].

Parameter	Form I	Form II	Form III
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P21/c	P21/c	P21/c
a (Å)	17.58	10.11	17.62
b (Å)	19.89	10.89	19.92
c (Å)	13.54	20.55	13.57
α (°)	90	90	90
β (°)	95.89	93.45	96.12
y (°)	90	90	90
Volume (ų)	4712	2259	4735
Z	8	4	8
Density (g/cm³)	1.65	1.63	1.64
R-factor (%)	6.54	5.87	7.21

Table 1: Crystallographic data for Fluralaner polymorphs.[2][4]

To provide insight into the molecular geometry, selected bond lengths and angles for Form II of Fluralaner are detailed in Table 2.



Bond/Angle	Length (Å) / Angle (°)
C1-O1	1.42
N1-O1	1.45
C2-N1	1.28
C1-C2	1.51
C1-C17	1.54
C1-O1-N1	108.5
O1-N1-C2	109.1
N1-C2-C1	112.3
C2-C1-O1	104.7
C17-C1-O1	109.8

Table 2: Selected bond lengths and angles for Fluralaner Form II.

Experimental Protocols

The characterization of Fluralaner's polymorphs involves a series of analytical techniques. The detailed methodologies for these key experiments are provided below.

Form I:

- Dissolve 120 mg of Fluralaner in 2 mL of isopropanol at 60 °C.
- Rapidly cool the solution to 20 °C.
- Allow the solution to stand for 24 hours to induce crystallization.
- For single crystals, slowly evaporate a saturated methanol solution (2 mL) at room temperature (23 ± 2 °C) over 2 days[2][3].

Form II:



- Dissolve 0.2 g of Fluralaner in 1 mL of ethyl acetate at 25 °C.
- Filter the solution through a 0.22 μm nylon filter into a 10 mL beaker.
- Seal the beaker with cling film and puncture a small hole for slow evaporation.
- Crystals of Form II are obtained after 3 days.
- Single crystals can be prepared by the slow evaporation of a saturated ethanol/isopropyl ether (1:1 v/v) solution (4 mL) at room temperature[2][3].

Form III:

- Dissolve 60 mg of Fluralaner in a solvent mixture of 1 mL of isopropanol and 1 mL of n-hexane at 50 °C.
- Filter the solution through a 0.22 μm nylon filter into a 10 mL beaker.
- Place the beaker in a vacuum drying oven at 50 °C and 0.1 MPa for rapid solvent evaporation.
- For single crystals, dissolve 60 mg of Fluralaner in 12 mL of isopropanol/n-hexane (1:5 v/v), quench from 50 °C to 20 °C, and let stand for one day[2][3].
- Mount a suitable single crystal on a diffractometer.
- Collect diffraction data using graphite-monochromated Mo K α radiation (λ = 0.71073 Å) at a controlled temperature.
- Process the collected data using appropriate software for cell refinement and data reduction.
- Solve the crystal structure by direct methods and refine by full-matrix least-squares on F².
- Locate all non-hydrogen atoms from the difference Fourier map and refine anisotropically.
- Place hydrogen atoms in calculated positions and refine using a riding model.
- Gently grind the crystalline sample to a fine powder.



- · Pack the powder into a sample holder.
- Analyze the sample using a powder diffractometer with Cu Kα radiation.
- Scan the sample over a 2θ range of 3° to 40° at a specified scan rate.
- Analyze the resulting diffraction patterns to identify the polymorphic form by comparing characteristic peaks.

Differential Scanning Calorimetry (DSC):

- Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
- Place the sample pan and an empty reference pan in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Record the heat flow as a function of temperature to determine melting points and phase transitions.

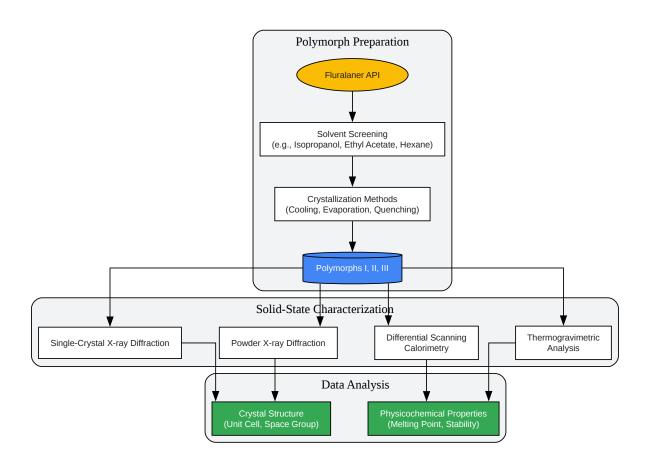
Thermogravimetric Analysis (TGA):

- Place a known weight of the sample (5-10 mg) in a TGA sample pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.
- Monitor the change in mass as a function of temperature to assess thermal stability and decomposition.

Visualizations

The following diagrams illustrate the experimental workflows for polymorph screening and characterization.

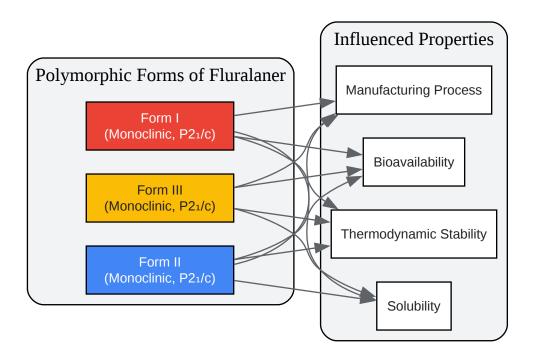




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Figure 1: Experimental workflow for polymorph screening and characterization.





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Figure 2: Relationship between polymorphic forms and key pharmaceutical properties.

Conclusion

The existence of multiple polymorphic forms of Fluralaner highlights the importance of comprehensive solid-state characterization in the development of isoxazoline-based APIs. The distinct crystallographic structures of Form I, Form II, and Form III lead to different physicochemical properties, which can have significant implications for the final drug product's performance and stability. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for the identification, characterization, and control of polymorphism in Fluralaner and its analogues, ensuring the development of a safe, effective, and consistent drug product.

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